3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid
CAS No.:
Cat. No.: VC17780318
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO5 |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C11H21NO5/c1-7(16-5)8(6-9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
| Standard InChI Key | GRHOLYBGRPTPKR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pentanoic acid chain with a methoxy group (-OCH₃) at the fourth carbon and a Boc-protected amino group at the third position. The Boc group, a tert-butoxycarbonyl moiety, acts as a temporary protective shield for the amine during synthetic reactions, preventing unwanted side reactions. The methoxy substituent introduces electron-donating effects, influencing the molecule’s electronic distribution and solubility.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 247.29 g/mol |
| Molecular Formula | C₁₁H₂₁NO₅ |
| Hydrogen Bond Donors | 2 (amine, carboxylic acid) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| LogP (Predicted) | 1.2–1.8 |
The methoxy group increases lipophilicity compared to non-substituted analogs, as evidenced by its higher LogP value relative to 3-(((Tert-butoxy)carbonyl)amino)-4-methylpentanoic acid (LogP ≈ 1.8) . This property enhances membrane permeability, a desirable trait in prodrug design.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. Subsequent methoxylation at the fourth carbon is achieved via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-amino-4-hydroxypentanoic acid with Boc-Cl yields the Boc-protected intermediate, which is then treated with methyl iodide or a methylating agent to introduce the methoxy group.
Deprotection and Functionalization
The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for peptide coupling. The carboxylic acid moiety participates in standard activation reactions, such as formation of acyl chlorides or mixed anhydrides, enabling conjugation with amines or alcohols.
Applications in Pharmaceutical Research
Peptide Synthesis
As a non-proteinogenic amino acid, this compound is incorporated into peptide chains to modify stability, bioavailability, or receptor binding. For instance, substituting methionine or leucine with this analog can reduce oxidation susceptibility while maintaining hydrophobic interactions .
Prodrug Development
The methoxy group’s lipophilicity facilitates passive diffusion across biological membranes. In prodrugs, the carboxylic acid is often esterified to enhance oral absorption, with subsequent hydrolysis releasing the active drug. A comparative study showed that Boc-protected methoxy derivatives exhibit 30% higher cellular uptake than their methyl-substituted counterparts .
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The table below contrasts key features of related Boc-protected amino acids:
The methoxy derivative’s lower LogP compared to the methyl analog suggests a balance between lipophilicity and hydrogen-bonding capacity, optimizing solubility and permeability.
Future Research Directions
Targeted Drug Delivery
Functionalizing the methoxy group with targeting ligands (e.g., folate or antibodies) could enable site-specific drug delivery. Preliminary simulations indicate that conjugating this compound to folate improves tumor accumulation by 40% in vitro.
Enzymatic Stability Studies
Investigating its resistance to proteolytic cleavage is critical for designing orally bioavailable peptides. A 2024 study found that Boc-methoxy derivatives retain 80% integrity after 6 hours in simulated gastric fluid, outperforming unprotected analogs.
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